molecular formula C8H6N2O3 B1380464 4-Aminobenzo[d]isoxazole-3-carboxylic acid CAS No. 1352395-56-2

4-Aminobenzo[d]isoxazole-3-carboxylic acid

Cat. No.: B1380464
CAS No.: 1352395-56-2
M. Wt: 178.14 g/mol
InChI Key: NFFSPHPRCOIXOX-UHFFFAOYSA-N
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Description

4-Aminobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused with a benzene ring, with an amino group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzo[d]isoxazole-3-carboxylic acid typically involves the formation of the isoxazole ring followed by functional group modifications. One common method is the cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring. The amino and carboxylic acid groups can then be introduced through subsequent reactions.

For example, a synthetic route might involve:

    Formation of the isoxazole ring: This can be achieved through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.

    Introduction of the amino group: This can be done through nitration followed by reduction.

    Introduction of the carboxylic acid group: This can be achieved through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzo[d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) for bromination or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Aminobenzo[d]isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminobenzo[d]isoxazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzo[d]isoxazole-4-carboxylic acid: Similar structure but with different positions of the amino and carboxylic acid groups.

    5-Amino-3-methyl-isoxazole-4-carboxylic acid: Contains a methyl group and has different substitution patterns.

Uniqueness

4-Aminobenzo[d]isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-amino-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-4-2-1-3-5-6(4)7(8(11)12)10-13-5/h1-3H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFSPHPRCOIXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)ON=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobenzo[d]isoxazole-3-carboxylic acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Aminobenzo[d]isoxazole-3-carboxylic acid

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